

Spectroscopic and Physicochemical Characterization of 2-Amino-4-bromobenzonitrile: A Technical Guide

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Compound of Interest

Compound Name: **2-Amino-4-bromobenzonitrile**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical and comparative spectroscopic data for **2-Amino-4-bromobenzonitrile**. Due to the limited availability of direct experimental spectroscopic data for this specific compound in public-domain literature, this guide utilizes data from its close structural analog, 2-Amino-4-chlorobenzonitrile, as a primary reference for spectroscopic characterization. Detailed experimental protocols for the acquisition of relevant spectroscopic data are also provided.

Physicochemical Properties

2-Amino-4-bromobenzonitrile is a substituted aromatic nitrile with the following properties:

Property	Value	Reference
CAS Number	304858-65-9	[1] [2]
Molecular Formula	C ₇ H ₅ BrN ₂	[1] [2]
Molecular Weight	197.03 g/mol	[1] [2]

Spectroscopic Data (Comparative)

Direct experimental spectroscopic data for **2-Amino-4-bromobenzonitrile** is not readily available. The following tables present data for the closely related analog, 2-Amino-4-chlorobenzonitrile, which can serve as an estimation for interpreting the spectra of the bromo-derivative.

Infrared (IR) Spectroscopy Data for 2-Amino-4-chlorobenzonitrile

Functional Group	Characteristic Absorption (cm ⁻¹)
N-H Stretch (Amino)	3400-3300 (asymmetric), 3330-3250 (symmetric)
C≡N Stretch (Nitrile)	~2211
C-Cl Stretch	~782
Aromatic C-H Stretch	3100-3000
Aromatic C=C Stretch	1600-1450

Note: The C-Br stretch in **2-Amino-4-bromobenzonitrile** would be expected at a lower frequency than the C-Cl stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data for 2-Amino-4-chlorobenzonitrile

¹H NMR (in CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.3 - 6.7	m	3H	Aromatic Protons
~4.5	br s	2H	NH ₂

¹³C NMR (in CDCl₃)

Chemical Shift (δ) ppm	Assignment
~150	C-NH ₂
~135-120	Aromatic CH
~118	C≡N
~115	C-Cl
~100	C-CN

Note: The chemical shifts for **2-Amino-4-bromobenzonitrile** are expected to be similar, with slight variations due to the different electronic effects of bromine compared to chlorine.

Mass Spectrometry (MS) Data

For **2-Amino-4-bromobenzonitrile**, the mass spectrum is expected to show a characteristic isotopic pattern for bromine. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ($[M]^+$ and $[M+2]^+$) of almost equal intensity.[3]

Ion	Expected m/z
$[M]^+$ (with ⁷⁹ Br)	~196
$[M+2]^+$ (with ⁸¹ Br)	~198

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of the solid sample.[4]
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4]

- For ^1H NMR, the solvent should contain an internal standard like tetramethylsilane (TMS) at 0.03% v/v.[4]
- Transfer the solution to a 5 mm NMR tube.[4]
- ^1H NMR Acquisition:
 - Use a standard single-pulse experiment.
 - Set the spectral width to approximately 16 ppm, centered around 6 ppm.[4]
 - The acquisition time should be 2-3 seconds with a relaxation delay of 1-2 seconds.[4]
 - Acquire 16 to 64 scans.[4]
- ^{13}C NMR Acquisition:
 - Use a standard proton-decoupled ^{13}C experiment.
 - Set the spectral width to approximately 240 ppm, centered around 120 ppm.[4]
 - The acquisition time should be 1-2 seconds with a relaxation delay of 2-5 seconds.[4]
 - Acquire 1024 to 4096 scans.[4]
- Data Processing:
 - Apply an exponential window function with a line broadening factor of 0.3 Hz for ^1H and 1-2 Hz for ^{13}C spectra.[4]
 - Perform Fourier transformation, followed by phase and baseline correction.[4]
 - Calibrate the ^1H spectrum to the TMS signal at 0.00 ppm and the ^{13}C spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm).[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):

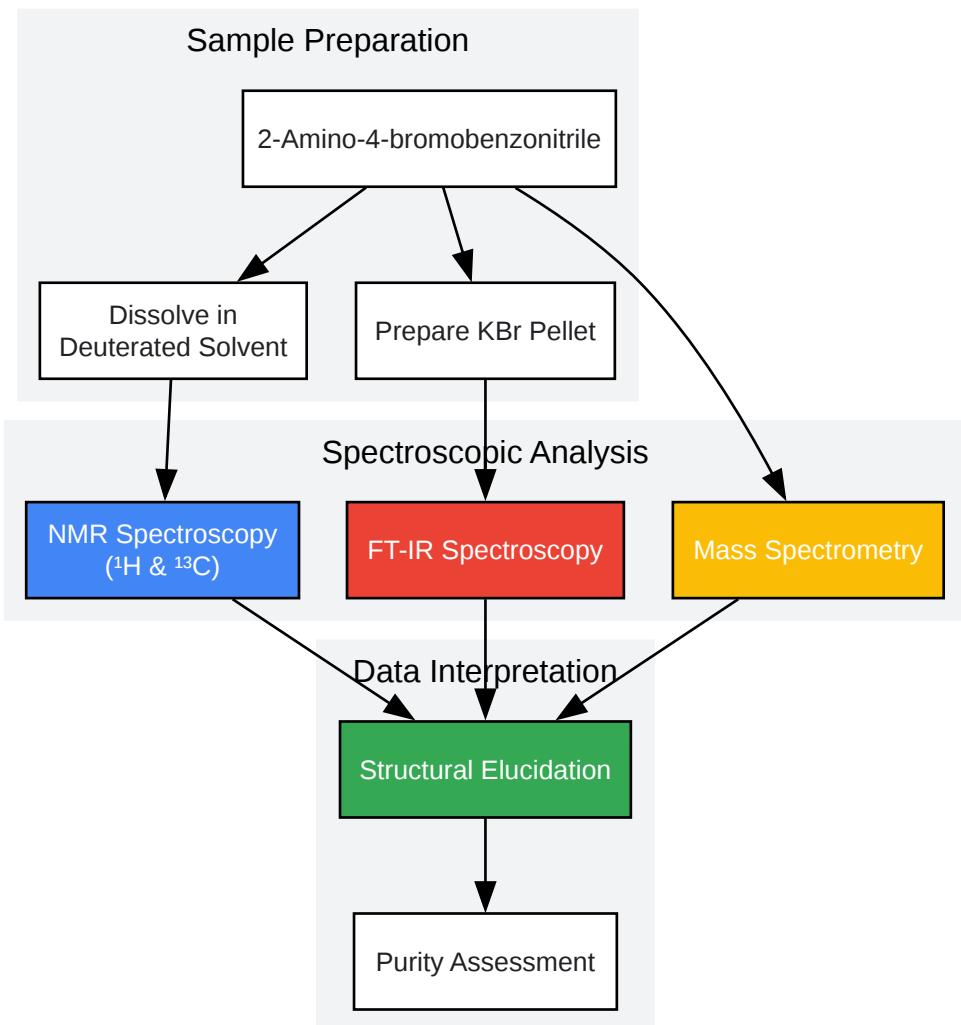
- Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in a mortar and pestle.
- Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
 - Record the spectrum in the range of 4000-400 cm^{-1} .
 - Acquire a background spectrum of the KBr pellet holder without the sample.
 - Acquire the sample spectrum and ratio it against the background spectrum to obtain the final transmittance or absorbance spectrum.

Mass Spectrometry

- Sample Introduction:
 - Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization:
 - Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis:
 - The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection:
 - The detector records the abundance of ions at each m/z value, generating the mass spectrum. The presence of a bromine atom will be indicated by the characteristic $M+2$ isotopic peak.[\[3\]](#)

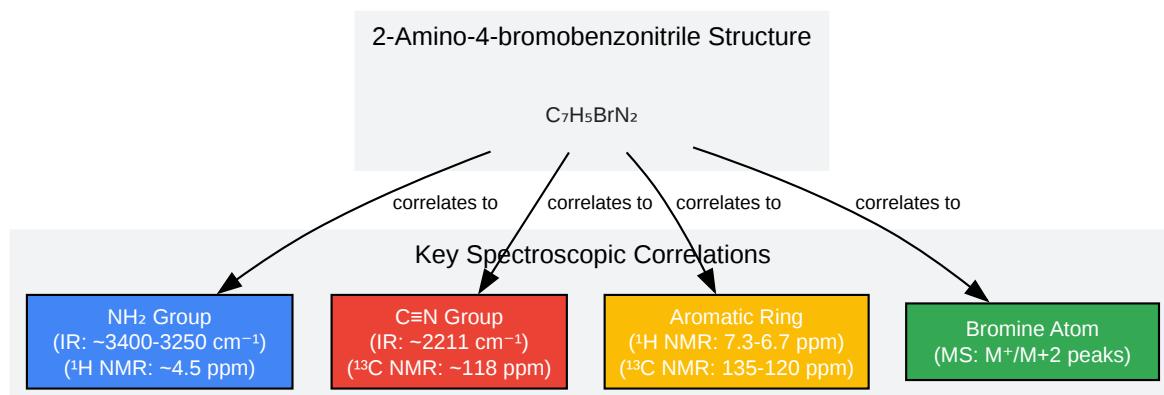
Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the key structural correlations for **2-Amino-4-bromobenzonitrile**.



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Caption: Workflow for the spectroscopic analysis of **2-Amino-4-bromobenzonitrile**.



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Caption: Key structural features and their expected spectroscopic signatures.

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